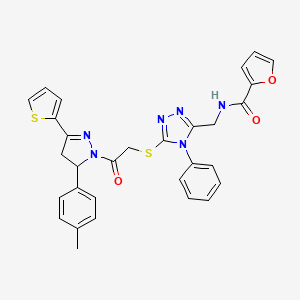

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N6O3S2/c1-20-11-13-21(14-12-20)24-17-23(26-10-6-16-40-26)34-36(24)28(37)19-41-30-33-32-27(35(30)22-7-3-2-4-8-22)18-31-29(38)25-9-5-15-39-25/h2-16,24H,17-19H2,1H3,(H,31,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHAQLJAODGXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

- Pyrazole moiety : Known for its anti-inflammatory and analgesic properties.

- Triazole ring : Associated with various biological activities including antifungal and anticancer effects.

- Furan and thiophene components : Contributing to the compound's overall pharmacological profile.

Antimicrobial Properties

Research indicates that derivatives of triazole and pyrazole exhibit significant antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. A study highlighted the potential of triazole derivatives in combating biofilm formation, which is critical in treating chronic infections .

Anti-inflammatory Activity

Several studies have documented the anti-inflammatory properties of pyrazole derivatives. For example:

- A series of substituted pyrazoles demonstrated strong inhibition of COX enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. One study reported IC50 values as low as 5.40 μM for COX inhibition, indicating potent anti-inflammatory effects .

Analgesic Effects

The analgesic activity of pyrazole-containing compounds has been well-documented. The compound may exhibit similar effects as other pyrazole derivatives that showed significant pain relief in animal models, comparable to standard analgesics like diclofenac .

Anticancer Activity

The anticancer potential of related compounds has also been explored. Some pyrazole derivatives have been shown to inhibit cancer cell proliferation across various cell lines, including A549 (lung cancer) and HT-29 (colon cancer). These compounds often disrupt key signaling pathways involved in cancer progression .

Summary Table of Biological Activities

| Activity | Mechanism | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Inhibition of biofilm formation | Varies by pathogen |

| Anti-inflammatory | COX inhibition | IC50 as low as 5.40 μM |

| Analgesic | Pain relief comparable to diclofenac | Effective in animal models |

| Anticancer | Inhibition of cell proliferation | Effective against multiple lines |

Study 1: Analgesic and Anti-inflammatory Effects

A study evaluated a series of pyrazole derivatives for their analgesic properties using carrageenan-induced paw edema models. The results indicated that certain derivatives exhibited significant pain relief and reduced swelling compared to control groups .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Candida albicans. The results showed promising inhibitory effects, suggesting a potential therapeutic application for infections caused by these pathogens .

Comparison with Similar Compounds

Research Implications and Limitations

- Advantages : The compound’s hybrid architecture merges features of triazoles (thermal stability) and thiophenes (electron-rich π-system), offering a unique scaffold for drug discovery.

- Limitations : Lack of empirical data (e.g., IC₅₀ values, solubility profiles) hinders direct bioactivity comparisons. Synthetic routes and yields remain speculative without experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.